3-Iodo-D-Phenylalanine
Overview
Description
3-Iodo-D-Phenylalanine is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds similar to this, such as boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
For instance, they participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Related compounds like boronic esters are known to participate in suzuki–miyaura coupling, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Result of Action
Similar compounds, such as boronic esters, are known to be involved in various chemical reactions, contributing to the formation of new compounds .
Action Environment
It’s worth noting that the success of reactions involving similar compounds, such as boronic esters, can depend on factors like reaction conditions and the nature of the organoboron reagent .
Biochemical Analysis
Biochemical Properties
3-Iodo-D-Phenylalanine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes it interacts with is the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids across cell membranes . The interaction between this compound and LAT1 is characterized by high affinity and selectivity, making it a valuable tool for targeted drug delivery and imaging in cancer cells . Additionally, this compound has been shown to interact with various proteins involved in amino acid metabolism, influencing their activity and stability .
Cellular Effects
This compound exerts several effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in amino acid transport and metabolism . By interacting with LAT1, this compound can modulate the uptake of other amino acids, thereby affecting cellular metabolism and growth . Furthermore, studies have shown that this compound can impact gene expression, leading to changes in the expression levels of genes involved in cell proliferation and survival . This compound has also been found to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to LAT1 with high affinity, facilitating its transport into cells . Once inside the cell, this compound can inhibit or activate various enzymes involved in amino acid metabolism, leading to alterations in metabolic flux and the production of key metabolites . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of the compound is generally high, with minimal degradation observed under standard storage conditions . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours to days, depending on the concentration and exposure duration . Long-term studies in in vivo models have demonstrated that the compound can exert sustained effects on tumor growth and metabolism, with some studies reporting significant tumor regression over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively target tumor cells, leading to reduced tumor growth and improved survival rates . At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. The compound is transported into cells via LAT1 and subsequently metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase . These enzymes catalyze the conversion of this compound into various metabolites, including iodinated derivatives of tyrosine and other amino acids . The presence of iodine in the compound can also influence its metabolic fate, leading to the production of unique metabolites with distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. LAT1 plays a crucial role in the uptake of the compound into cells, particularly in tumor cells that overexpress this transporter . Once inside the cell, this compound can be distributed to various subcellular compartments, including the cytoplasm and mitochondria . The compound’s distribution is influenced by its interactions with intracellular proteins and its affinity for specific cellular structures .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism . The compound has also been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity and function .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABTYIKKTLTNRX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718530 | |
Record name | 3-Iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241677-87-1 | |
Record name | 3-Iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.